N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1H-indole-2-carboxamide
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1H-indole-2-carboxamide is a complex organic compound that features both pyrazole and indole moieties
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(15-12-13-4-1-2-5-14(13)19-15)17-7-10-22-11-9-20-8-3-6-18-20/h1-6,8,12,19H,7,9-11H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSXAZIGYHKAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCOCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with commercially available 2-pyridinecarboxylic acid, which undergoes a series of reactions including esterification, nucleophilic substitution, and cyclization to form the desired compound . The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium complexes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Reagents and Conditions
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Mechanism : The indole-2-carboxylic acid is activated by EDCI/HOBt, forming an active ester intermediate that reacts with the amine 2-(2-(1H-pyrazol-1-yl)ethoxy)ethylamine to form the carboxamide bond .
Hydrolysis of the Carboxamide
The amide bond undergoes hydrolysis under acidic or basic conditions:
Hydrolysis Pathways
| Condition | Product(s) | Application |
|---|---|---|
| 6M HCl, reflux | Indole-2-carboxylic acid + free amine | Degradation studies |
| NaOH (aq), 80°C | Sodium indole-2-carboxylate + amine | Prodrug activation |
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Kinetics : Basic hydrolysis proceeds faster due to nucleophilic attack by OH⁻ on the carbonyl carbon.
Functionalization of the Pyrazole Ring
The pyrazole moiety participates in alkylation and metal-catalyzed reactions:
Reactions at Pyrazole N1
| Reaction Type | Reagents | Product |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-methylpyrazole derivative |
| Acylation | AcCl, pyridine | N-acetylpyrazole derivative |
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl-functionalized pyrazole |
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Selectivity : Alkylation occurs preferentially at the pyrazole N1 position due to steric and electronic factors .
Indole Ring Reactivity
The indole core undergoes electrophilic substitution, primarily at the 3-position:
Key Reactions
| Reaction | Reagents | Outcome |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitroindole derivative |
| Sulfonation | ClSO₃H, CH₂Cl₂ | 3-Sulfoindole derivative |
| Vilsmeier-Haack | POCl₃, DMF | 3-Formylindole derivative |
Ether Linkage Stability
The ethoxyethyl chain is generally stable but undergoes cleavage under extreme conditions:
| Condition | Reaction | Product |
|---|---|---|
| HBr (48%), reflux | Cleavage to diol | 2-(1H-pyrazol-1-yl)ethanol |
| BF₃·Et₂O, CH₂Cl₂ | Transetherification | Alternative ether derivatives |
Biological Derivatization
The compound serves as a scaffold for prodrug development:
Prodrug Strategies
-
Esterification : The carboxamide is converted to a methyl ester for improved bioavailability, later hydrolyzed in vivo .
-
PEGylation : Polyethylene glycol chains are appended to the ethoxyethyl group to enhance solubility .
Degradation Pathways
Stability studies reveal:
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Photodegradation : UV light induces radical formation at the indole-pyrrole junction .
-
Oxidative Stress : ROS (e.g., H₂O₂) oxidize the pyrazole ring to pyrazine derivatives.
Computational Insights
DFT calculations predict:
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazole, including N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1H-indole-2-carboxamide, exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Case Study : A series of pyrazole derivatives were tested for their COX-2 inhibitory activity, showing IC₅₀ values ranging from 0.02 to 0.04 μM, indicating strong anti-inflammatory potential compared to standard drugs like celecoxib .
Anticancer Activity
The indole and pyrazole moieties are known to enhance anticancer activity through various mechanisms, including apoptosis induction and inhibition of tumor cell proliferation.
- Case Study : Research indicated that compounds containing the pyrazole structure showed potent activity against several human cancer cell lines (e.g., H460, A549). The mechanisms involved included the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .
Cardiovascular Applications
This compound has been investigated for its potential as a P2Y12 antagonist, which is significant in treating cardiovascular diseases such as thromboembolic disorders.
- Case Study : Patents have highlighted this compound's use in developing antiplatelet drugs that exhibit a powerful antithrombotic effect, making them suitable for preventing cardiovascular events .
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Indole derivatives with pyrazole |
| 2 | Alkylation | Ethoxyethyl halides |
| 3 | Carboxamidation | Carboxylic acids or derivatives |
Mechanism of Action
The mechanism by which N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1H-indole-2-carboxamide exerts its effects involves interactions with various molecular targets. The pyrazole and indole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide: This compound also features a pyrazole ring and is used in similar applications.
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiazole-4-carboxamide: Another compound with a pyrazole moiety, used in various chemical reactions.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1H-indole-2-carboxamide is unique due to the combination of pyrazole and indole rings, which provides a distinct set of chemical properties and potential applications. This combination allows for versatile interactions in both chemical and biological contexts, making it a valuable compound for research and development.
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1H-indole-2-carboxamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an indole core, which is known for its significant pharmacological properties, combined with a pyrazole moiety that enhances its biological profile. The structure can be represented as follows:
The compound primarily acts as a P2Y12 antagonist , which is crucial for platelet aggregation and thrombus formation. By inhibiting this receptor, it exhibits antiplatelet properties, making it a potential therapeutic agent for cardiovascular diseases such as thrombosis and myocardial infarction .
Antiplatelet Activity
Research indicates that derivatives of indole and pyrazole compounds exhibit potent antithrombotic effects. The mechanism involves reversible antagonism of the P2Y12 purinergic receptor, leading to reduced platelet activation and aggregation .
Anticancer Properties
Studies have demonstrated that pyrazole-containing compounds possess significant anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancers. This activity is attributed to their ability to induce apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also been linked to anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
- Cardiovascular Applications : A study reported the use of this compound in a clinical setting for patients with a history of thromboembolic events. Results indicated a significant reduction in platelet aggregation compared to baseline measurements, supporting its use as an antiplatelet agent .
- Cancer Treatment : In vitro studies involving human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis, showcasing its potential as a chemotherapeutic agent. The IC50 values were determined for various cell lines, indicating effective dose-response relationships .
- Anti-inflammatory Research : Experimental models of inflammation demonstrated that the compound reduced edema and inflammatory markers significantly compared to control groups. This suggests its potential utility in managing chronic inflammatory conditions .
Summary of Findings
| Activity | Mechanism | Therapeutic Application |
|---|---|---|
| Antiplatelet | P2Y12 receptor antagonism | Cardiovascular diseases |
| Anticancer | Induces apoptosis; inhibits cell proliferation | Cancer treatment |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Chronic inflammatory diseases |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1H-indole-2-carboxamide?
- Methodological Answer : A palladium-catalyzed approach is commonly employed for synthesizing indole-2-carboxamide derivatives. For example, analogous compounds like 1-allyl-N-tosyl-1H-indole-2-carboxamide (1l) are synthesized by reacting indole-2-carboxylic acid with SOCl₂ in ethanol, followed by tosylation and purification via column chromatography (DCM/EtOAc 90:10) . For the target compound, similar steps may involve coupling the pyrazole-ethoxy-ethyl moiety to the indole-2-carboxamide core using Mitsunobu or nucleophilic substitution reactions. Optimization of reaction time (e.g., 20 hours stirring) and temperature (0°C to reflux) is critical for yield improvement.
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key for verifying substituent positions and connectivity. For instance, indole protons typically resonate at δ 7.1–7.8 ppm, while pyrazole protons appear at δ 6.2–7.5 ppm. Ethoxy linker protons (e.g., -OCH₂CH₂-) show multiplets around δ 3.5–4.0 ppm .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3200–3350 cm⁻¹) functional groups .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., calculated vs. observed [M+H]⁺).
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
- Methodological Answer : Contradictions in NMR/IR data often arise from tautomerism (e.g., pyrazole ring prototropy) or solvent effects. Strategies include:
- Variable Temperature (VT) NMR : To identify dynamic equilibria (e.g., pyrazole NH tautomerism) by observing signal coalescence at elevated temperatures .
- Deuterium Exchange Experiments : Confirm NH protons by treating the compound with D₂O and monitoring signal disappearance in 1H NMR.
- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra .
Q. What strategies enable functionalization of the indole ring to study structure-activity relationships (SAR)?
- Methodological Answer :
- Electrophilic Substitution : Introduce halogens (e.g., Br₂ in acetic acid) at the indole C-5 position to enhance reactivity for cross-coupling .
- Pd-Catalyzed Coupling : Suzuki-Miyaura reactions with aryl boronic acids can append aromatic groups to the indole core .
- Reductive Amination : Modify the carboxamide group using aldehydes/ketones and NaBH₃CN to generate secondary/tertiary amines .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos to enhance coupling efficiency .
- Solvent Optimization : Replace EtOH with DMF or THF for better solubility of intermediates.
- Workflow Adjustments : Use continuous flow chemistry for exothermic steps (e.g., SOCl₂ reactions) to improve safety and reproducibility .
Data Contradiction Analysis
Q. How should conflicting biological activity data be interpreted across studies?
- Methodological Answer : Variability in assays (e.g., cell lines, enzyme sources) may lead to discrepancies. Mitigation strategies include:
- Standardized Assays : Use WHO-recommended cell lines (e.g., HEK293 for receptor binding) and validate with positive controls.
- Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives .
- Collaborative Validation : Cross-check data with independent labs using identical protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
